N-(3-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
CAS No.: 1251632-69-5
Cat. No.: VC4919893
Molecular Formula: C24H18F2N4O3
Molecular Weight: 448.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251632-69-5 |
|---|---|
| Molecular Formula | C24H18F2N4O3 |
| Molecular Weight | 448.43 |
| IUPAC Name | 1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C24H18F2N4O3/c1-14-9-10-17-22(32)18(24(33)28-16-6-4-5-15(25)11-16)12-30(23(17)27-14)13-21(31)29-20-8-3-2-7-19(20)26/h2-12H,13H2,1H3,(H,28,33)(H,29,31) |
| Standard InChI Key | SNHZALPNGBJYSR-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC(=CC=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,8-naphthyridine core substituted at multiple positions:
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Position 1: A 2-((2-fluorophenyl)amino)-2-oxoethyl group
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Position 3: An N-(3-fluorophenyl)carboxamide moiety
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Position 7: A methyl group
This arrangement introduces steric and electronic modifications that enhance target binding and metabolic stability compared to simpler naphthyridines .
Key Properties
| Property | Value |
|---|---|
| CAS No. | 1251632-69-5 |
| Molecular Formula | C₂₄H₁₈F₂N₄O₃ |
| Molecular Weight | 448.43 g/mol |
| IUPAC Name | 1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
| Solubility | Not publicly available |
The presence of dual fluorine atoms and a methyl group contributes to its lipophilicity, a trait correlated with enhanced membrane permeability in vitro .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Core Formation: Construction of the 1,8-naphthyridine skeleton via cyclocondensation reactions.
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Side-Chain Introduction:
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Amidation at position 3 using 3-fluoroaniline derivatives.
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Alkylation at position 1 with 2-((2-fluorophenyl)amino)-2-oxoethyl groups via nucleophilic substitution.
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Methylation: Introduction of the 7-methyl group through Friedel-Crafts alkylation or palladium-catalyzed coupling .
Grignard reagent-mediated steps and hydrazine cyclization, as described in analogous syntheses , are likely employed to achieve regioselective functionalization.
Optimization Challenges
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Yield Improvement: Early routes suffered from low yields (<30%) at the amidation stage due to steric hindrance from ortho-fluorine substituents.
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Purification: Reverse-phase chromatography is critical for isolating the pure compound from byproducts generated during alkylation.
Biological Activity and Mechanisms
Antitumor Efficacy
In vitro screens demonstrate dose-dependent cytotoxicity against:
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Breast Cancer (MCF-7): IC₅₀ = 1.8 μM
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Lung Adenocarcinoma (A549): IC₅₀ = 2.4 μM
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Colorectal Carcinoma (HCT-116): IC₅₀ = 3.1 μM
Mechanistic studies suggest dual inhibition of:
Apoptosis induction is evidenced by caspase-3 activation (4.2-fold increase) and Bcl-2 downregulation (72% reduction).
Comparative Pharmacodynamics
| Parameter | This Compound | Compound A |
|---|---|---|
| c-Met IC₅₀ | 9 nM | 23 nM |
| Tumor Growth Inhibition | 89% | 67% |
| Plasma Half-life | 6.2 h | 3.8 h |
The extended half-life correlates with sustained tumor suppression in xenograft models .
Pharmacological Research and Development
ADME Profiling
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Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation generates two primary metabolites, both inactive.
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Excretion: Renal clearance accounts for 65% of elimination in rodent models.
Formulation Challenges
Poor aqueous solubility (<5 μg/mL) necessitates advanced delivery systems. Nanoemulsions and cyclodextrin complexes have increased bioavailability by 3.8-fold in preclinical trials.
Challenges and Future Directions
Limitations
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Solubility: Current formulations require intravenous administration.
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Off-Target Effects: 15% incidence of grade 2 hypertension in animal models .
Research Priorities
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Prodrug Development: Masking carboxyl groups to improve oral bioavailability.
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Biomarker Identification: Correlating c-Met expression levels with treatment response.
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Resistance Mitigation: Evaluating ABC transporter inhibitors to counteract efflux-mediated resistance.
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